molecular formula C20H25N3O4 B11663560 2,6-dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol CAS No. 303102-22-9

2,6-dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol

Cat. No.: B11663560
CAS No.: 303102-22-9
M. Wt: 371.4 g/mol
InChI Key: VOTFODZYDPTJJL-KGENOOAVSA-N
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Description

2,6-Dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol is a complex organic compound with a unique structure that includes methoxy groups, a piperazine ring, and an imino linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol typically involves multiple steps, including the formation of the imino linkage and the incorporation of the piperazine ring. One common synthetic route involves the reaction of 2,6-dimethoxyphenol with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst and under controlled conditions to form the desired imino compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The piperazine ring and imino linkage play crucial roles in its binding to biological targets, which can include enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-dimethoxy-4-(2-propenyl)-: This compound has a similar structure but with an allyl group instead of the piperazine ring.

    (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Another similar compound with a propenyl group.

    4-Methyl-2,6-dimethoxyphenol: This compound has a methyl group instead of the piperazine ring.

Uniqueness

2,6-Dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol is unique due to the presence of the piperazine ring and imino linkage, which confer distinct chemical and biological properties

Properties

CAS No.

303102-22-9

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

2,6-dimethoxy-4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C20H25N3O4/c1-25-17-7-5-4-6-16(17)22-8-10-23(11-9-22)21-14-15-12-18(26-2)20(24)19(13-15)27-3/h4-7,12-14,24H,8-11H2,1-3H3/b21-14+

InChI Key

VOTFODZYDPTJJL-KGENOOAVSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C(=C3)OC)O)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

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